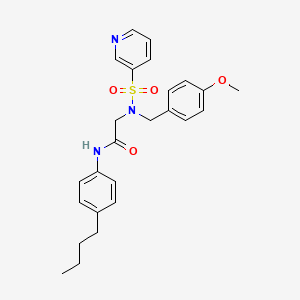

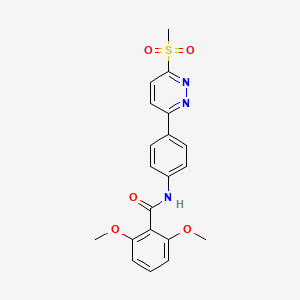

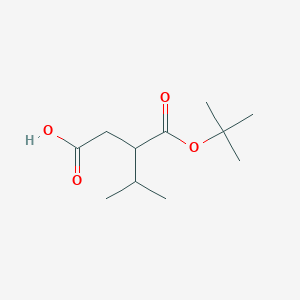

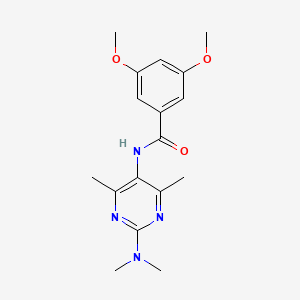

![molecular formula C15H17N5O4S B3009169 2-[[2-[(4-氨基-6-甲基-5-氧代-1,2,4-三嗪-3-基)硫代]乙酰]氨基]苯甲酸乙酯 CAS No. 869067-80-1](/img/structure/B3009169.png)

2-[[2-[(4-氨基-6-甲基-5-氧代-1,2,4-三嗪-3-基)硫代]乙酰]氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

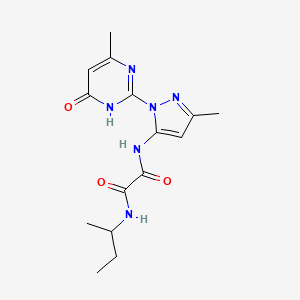

This compound is a derivative of triazole-pyrimidine . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The compound is part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

The synthesis of such compounds involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety . The reaction proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .科学研究应用

合成方法和杂环化学涉及 2-[[2-[(4-氨基-6-甲基-5-氧代-1,2,4-三嗪-3-基)硫代]乙酰]氨基]苯甲酸乙酯的大部分研究都集中在它的合成及其在开发具有潜在生物活性的新化学实体中的应用。例如,研究探索了作为潜在抗菌剂的新喹唑啉的合成,突出了相关化合物在各种反应物存在下的反应性,以产生具有显着生物活性的化合物 (Desai, Shihora, & Moradia, 2007)。此外,对称四嗪及其相关杂环化合物的化学性质突出了这些分子在包括药物化学在内的各个领域的结构多样性和潜在应用 (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

结构分析和 X 射线晶体学通过单晶 X 射线晶体学等技术对相关化合物的结构解析的研究提供了对这些分子的分子构象、分子间相互作用和潜在反应性的见解。例如,2-[双(4-羟基-2-氧代-2H-色满-3-基)甲基]苯甲酸乙酯的结构测定揭示了分子内氢键的复杂细节及其对稳定性和反应性的影响 (Manolov, Morgenstern, & Hegetschweiler, 2012).

抗真菌和抗菌研究探索具有抗真菌和抗菌特性的新化合物是另一个关键的研究领域。从乙基-2-苄基-2-[N-(芳基)腙]乙酸酯衍生的 3-苯基-2,5-二取代吲哚的合成和评价表明了识别具有显着生物活性的新化合物的持续努力 (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990).

分子对接和 QSAR 研究最近的进展还包括使用分子对接和定量构效关系 (QSAR) 分析等计算工具来预测新化合物的生物活性。例如,合成了一系列新化合物并评估了它们的抗肿瘤活性,进一步的 QSAR 研究提供了对它们的潜在作用机制的见解 (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).

作用机制

Target of Action

It is known that similar 1,2,4-triazine derivatives have been reported as potent inhibitors targetingCYP1A1 activity . CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

Based on the structure of the compound, it can be inferred that it may interact with its target through the formation ofoximes and hydrazones . The nitrogen in the compound can act as a nucleophile, reacting with the target to form an oxime in an essentially irreversible process as the adduct dehydrates .

Result of Action

Similar 1,2,4-triazine derivatives have been reported to exhibitantiviral, antibacterial, antimalarial, and anti-inflammatory activities . Therefore, it can be inferred that this compound may have similar effects, potentially leading to a reduction in inflammation or inhibition of microbial growth.

属性

IUPAC Name |

ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S/c1-3-24-14(23)10-6-4-5-7-11(10)17-12(21)8-25-15-19-18-9(2)13(22)20(15)16/h4-7H,3,8,16H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQUSQXIWAJOMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)

![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)